molecular formula C14H18N4S B7355225 3-methyl-5-[(2S)-2-(2-pyridin-2-ylethyl)pyrrolidin-1-yl]-1,2,4-thiadiazole

3-methyl-5-[(2S)-2-(2-pyridin-2-ylethyl)pyrrolidin-1-yl]-1,2,4-thiadiazole

Cat. No. B7355225
M. Wt: 274.39 g/mol
InChI Key: ADEDHRZXBGLEGE-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-5-[(2S)-2-(2-pyridin-2-ylethyl)pyrrolidin-1-yl]-1,2,4-thiadiazole is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in medicine and pharmacology. This compound is known for its unique chemical structure and properties that make it a promising candidate for the development of new drugs and treatments for various diseases.

Mechanism of Action

The exact mechanism of action of 3-methyl-5-[(2S)-2-(2-pyridin-2-ylethyl)pyrrolidin-1-yl]-1,2,4-thiadiazole is not well understood. However, it is believed to work by interacting with specific receptors in the body, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. These include anti-inflammatory, antioxidant, and neuroprotective effects. Additionally, this compound has been shown to have potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-methyl-5-[(2S)-2-(2-pyridin-2-ylethyl)pyrrolidin-1-yl]-1,2,4-thiadiazole in lab experiments is its unique chemical structure and properties. This compound is highly stable and can be easily synthesized in large quantities, making it a cost-effective option for scientific research. However, one of the limitations of using this compound is the lack of understanding of its exact mechanism of action and potential side effects.

Future Directions

There are several future directions for the scientific research of 3-methyl-5-[(2S)-2-(2-pyridin-2-ylethyl)pyrrolidin-1-yl]-1,2,4-thiadiazole. These include further studies on its mechanism of action, as well as its potential applications in the treatment of various diseases. Additionally, there is a need for more research on the potential side effects of this compound and its safety for use in humans.
In conclusion, this compound is a promising compound that has gained significant attention in the field of scientific research. Its unique chemical structure and properties make it a promising candidate for the development of new drugs and treatments for various diseases. However, further research is needed to fully understand its mechanism of action and potential side effects.

Synthesis Methods

The synthesis of 3-methyl-5-[(2S)-2-(2-pyridin-2-ylethyl)pyrrolidin-1-yl]-1,2,4-thiadiazole involves the reaction of 2-(2-pyridin-2-ylethyl)pyrrolidine with thiosemicarbazide in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to obtain the desired product in high yield and purity.

Scientific Research Applications

The unique chemical structure of 3-methyl-5-[(2S)-2-(2-pyridin-2-ylethyl)pyrrolidin-1-yl]-1,2,4-thiadiazole makes it a promising candidate for various scientific research applications. This compound has been extensively studied for its potential applications in medicine and pharmacology, particularly in the development of new drugs and treatments for various diseases.

properties

IUPAC Name

3-methyl-5-[(2S)-2-(2-pyridin-2-ylethyl)pyrrolidin-1-yl]-1,2,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4S/c1-11-16-14(19-17-11)18-10-4-6-13(18)8-7-12-5-2-3-9-15-12/h2-3,5,9,13H,4,6-8,10H2,1H3/t13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADEDHRZXBGLEGE-ZDUSSCGKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=N1)N2CCCC2CCC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NSC(=N1)N2CCC[C@H]2CCC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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